molecular formula C22H23N3O5S B12342211 (2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(4-methoxyphenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(4-methoxyphenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

Cat. No.: B12342211
M. Wt: 441.5 g/mol
InChI Key: ZELYIAKIGDGEDW-UNOMPAQXSA-N
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Description

(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(4-methoxyphenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives. This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazine ring, and substituted with methoxyphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(4-methoxyphenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring through the reaction of a suitable thiourea derivative with an α-haloketone under basic conditions.

    Cyclization to Form Triazine Ring: The thiazole intermediate is then subjected to cyclization with a suitable nitrile derivative to form the triazine ring.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(4-methoxyphenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(4-methoxyphenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel organic compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets suggests it could be developed into a drug for treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of (2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(4-methoxyphenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity and disrupting cellular pathways. This can lead to the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with kinases and transcription factors.

Properties

Molecular Formula

C22H23N3O5S

Molecular Weight

441.5 g/mol

IUPAC Name

(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(4-methoxyphenyl)methylidene]-5,6,8,8a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C22H23N3O5S/c1-28-15-7-4-13(5-8-15)12-19-21(27)25-22(31-19)23-20(26)16(24-25)10-14-6-9-17(29-2)18(11-14)30-3/h4-9,11-12,16,22,24H,10H2,1-3H3,(H,23,26)/b19-12-

InChI Key

ZELYIAKIGDGEDW-UNOMPAQXSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N3C(S2)NC(=O)C(N3)CC4=CC(=C(C=C4)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N3C(S2)NC(=O)C(N3)CC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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